molecular formula C12H18O2 B3118076 4-(2-Isobutoxy-ethyl)-phenol CAS No. 2307299-87-0

4-(2-Isobutoxy-ethyl)-phenol

Cat. No. B3118076
CAS RN: 2307299-87-0
M. Wt: 194.27 g/mol
InChI Key: NTPUKPMFZPDZRU-UHFFFAOYSA-N
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Description

4-(2-Isobutoxy-ethyl)-phenol, commonly known as IBEP, is a synthetic phenol compound with a wide range of applications in the scientific field. It is an important intermediate in the synthesis of several industrial products, such as plasticizers, surfactants, and agrochemicals. IBEP has also been studied for its potential as a therapeutic agent, with research into its biochemical and physiological effects.

Scientific Research Applications

Environmental and Biological Impact Studies

Studies on nonylphenols, which are structurally related to 4-(2-Isobutoxy-ethyl)-phenol, have shown their significance in environmental and biological research. Nonylphenols, due to their endocrine-disrupting potential, have been synthesized in an isomer-specific manner to better understand their biological and environmental impacts. This approach aids in dissecting the role of structural variations on their estrogenic effects and degradation behaviors in the environment (Boehme et al., 2010).

Effects on Hormonal Receptors

The interaction of phenolic compounds, similar to this compound, with hormonal receptors has been investigated. Certain phenols and plasticizers, including nonylphenols, have been found to affect both the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR), suggesting their potential implications in endocrine disruption (Krüger et al., 2008).

Synthetic and Catalytic Applications

Phenolic compounds, including those structurally related to this compound, have been utilized in synthetic chemistry. For instance, their role in the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation processes has been demonstrated, showcasing the versatility of phenolic compounds in organic synthesis (Zhu et al., 2003).

Antimicrobial and Surface Activity

The amphiphilic nature of certain phenolic compounds has been explored for their antimicrobial properties. Nonionic amphiphilic phenolic molecules have been synthesized and evaluated for their antimicrobial activity, highlighting the potential of phenolic compounds in developing antimicrobial coatings and materials (Wynne et al., 2008).

Antioxidant Activity Studies

The structure-antioxidant activity relationship of phenolic compounds has been extensively studied to understand the influence of various functional groups on their antioxidant capabilities. This research is crucial for the development of phenolic compounds as antioxidants in various applications, including food preservation and pharmaceuticals (Chen et al., 2020).

Catalytic Applications and Hydrogenation Studies

Phenolic compounds have been used as ligands in catalytic systems, showcasing their role in facilitating various chemical transformations. Studies on palladium(II) complexes with phenolic ligands have provided insights into their use in hydrogenation reactions, further expanding the utility of phenolic compounds in catalysis (Tshabalala & Ojwach, 2018).

properties

IUPAC Name

4-[2-(2-methylpropoxy)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10(2)9-14-8-7-11-3-5-12(13)6-4-11/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPUKPMFZPDZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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